molecular formula C16H23NO2S B2459073 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide CAS No. 1203089-77-3

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2459073
CAS No.: 1203089-77-3
M. Wt: 293.43
InChI Key: BEAWSFOQCBYTPG-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide is a complex organic compound with a molecular formula of C16H23NO2S. This compound features a cyclopentanecarboxamide group attached to a tetrahydro-2H-pyran ring, which is further substituted with a thiophen-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide typically involves multiple steps. One common method includes the reaction of a thiophen-2-yl-substituted tetrahydro-2H-pyran with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophenes .

Scientific Research Applications

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may interact with pathways involved in inflammation and pain signaling, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industry.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c18-15(13-4-1-2-5-13)17-12-16(7-9-19-10-8-16)14-6-3-11-20-14/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWSFOQCBYTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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